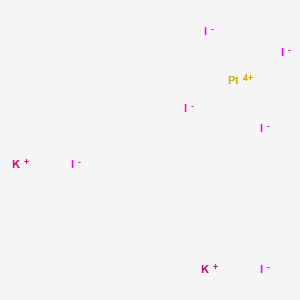![molecular formula C30H26N2O2 B098907 1,4-BIS[(2-PHENYLETHYL)AMINO]ANTHRAQUINONE CAS No. 15830-97-4](/img/structure/B98907.png)
1,4-BIS[(2-PHENYLETHYL)AMINO]ANTHRAQUINONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-BIS[(2-PHENYLETHYL)AMINO]ANTHRAQUINONE: is a synthetic organic compound with the molecular formula C30H26N2O2 and a molecular weight of 446.5396 g/mol This compound is part of the anthracenedione family, characterized by the presence of an anthracene core with two ketone groups at the 9 and 10 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-BIS[(2-PHENYLETHYL)AMINO]ANTHRAQUINONE typically involves the reaction of 9,10-anthraquinone with 2-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of advanced reactors and purification techniques ensures that the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the anthracene core.
Reduction: Reduction reactions can also occur, particularly at the ketone groups.
Substitution: The phenylethylamino groups can participate in substitution reactions, often involving electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 1,4-BIS[(2-PHENYLETHYL)AMINO]ANTHRAQUINONE is used as a precursor for the synthesis of various organic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology and Medicine: The compound has shown potential in biological and medical research, particularly in the study of cell cycle progression and cancer treatment. It has been observed to alter cell cycle kinetics and induce cell cycle arrest in certain cancer cell lines .
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications, including the production of high-performance materials.
Mécanisme D'action
The mechanism of action of 1,4-BIS[(2-PHENYLETHYL)AMINO]ANTHRAQUINONE involves its interaction with cellular components, leading to alterations in cell cycle progression. The compound has been shown to block cell cycle progression at the G2-M phases, which can result in cell cycle arrest and apoptosis in certain cancer cells . The molecular targets and pathways involved include DNA intercalation and inhibition of topoisomerase enzymes, which are critical for DNA replication and cell division.
Comparaison Avec Des Composés Similaires
9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]-: This compound has similar structural features but with methyl groups on the phenyl rings.
1,4-Diamino-9,10-anthracenedione: This compound has amino groups instead of phenylethylamino groups.
Uniqueness: The presence of phenylethylamino groups in 1,4-BIS[(2-PHENYLETHYL)AMINO]ANTHRAQUINONE imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological molecules. These features make it distinct from other anthracenedione derivatives and suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
15830-97-4 |
|---|---|
Formule moléculaire |
C30H26N2O2 |
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
1,4-bis(2-phenylethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C30H26N2O2/c33-29-23-13-7-8-14-24(23)30(34)28-26(32-20-18-22-11-5-2-6-12-22)16-15-25(27(28)29)31-19-17-21-9-3-1-4-10-21/h1-16,31-32H,17-20H2 |
Clé InChI |
AOJCELGWFFJVFH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC2=C3C(=C(C=C2)NCCC4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O |
SMILES canonique |
C1=CC=C(C=C1)CCNC2=C3C(=C(C=C2)NCCC4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O |
| 15830-97-4 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Zirconium, [carbonato(2-)-kappaO,kappaO']oxo-](/img/structure/B98824.png)













